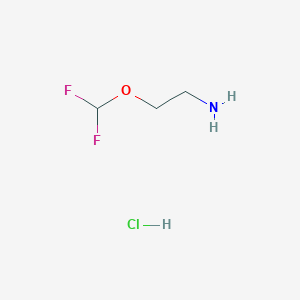

![molecular formula C23H31N5O3 B2537596 9-(4-butylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 887864-02-0](/img/structure/B2537596.png)

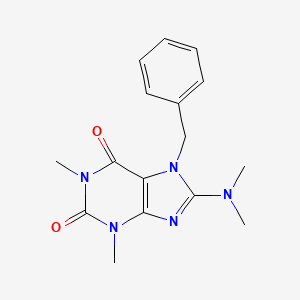

9-(4-butylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

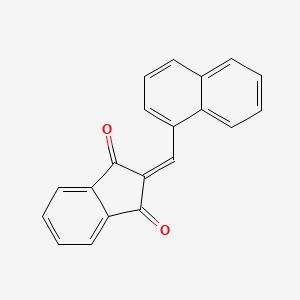

The compound "9-(4-butylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" is a novel pyrimidino-[2,1-f]-purine derivative. These derivatives are of significant interest due to their pharmacological properties, particularly in the central nervous system. The compound is likely to have been synthesized as part of a series of compounds designed to explore the effects of different substituents on the biological activity of the pyrimidino-[2,1-f]-purine scaffold .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of N9-alkylaminomethyl-, alkylpiperazino-, alkylpiperidino-substituted 1,3-dimethyl-(hexahydropyrimidino)- and (tetrahydropyrimidono)-[2,1-f]-purines were prepared, which suggests that the compound of interest may have been synthesized using similar methods. These methods involve the preparation of substituted purines followed by the introduction of various alkyl groups at the N9 position .

Molecular Structure Analysis

The molecular structure of pyrimidino-[2,1-f]-purine derivatives is characterized by a purine core that is fused with a pyrimidine ring. The specific compound mentioned includes a butylphenyl group and a methoxyethyl group as substituents, which are likely to influence its pharmacological activity. The presence of these groups can affect the molecule's interaction with biological targets, its solubility, and its overall stability .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include catalyzed coupling reactions, hydration, and methoxylation. For example, the coupling of halo-9-phenyl-9H-purines with terminal acetylenes can be catalyzed by palladium complexes to introduce alkynyl groups. Subsequent hydration and methoxylation reactions can be used to further modify the purine ring, as seen in the conversion of trimethylsilylethynyl groups into acetyl or methoxyethyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their substituents. The introduction of alkyl groups can increase lipophilicity, which may affect the compound's ability to cross biological membranes. The presence of methoxyethyl groups can introduce polar characteristics, potentially affecting the compound's solubility in aqueous solutions. The pharmacological assessment of similar compounds has shown that certain substituents can lead to sedative, analgesic, and hypothermizing properties, indicating that the compound of interest may also exhibit these effects .

Applications De Recherche Scientifique

Adenosine Receptors Interaction

A study by Szymańska et al. (2016) on a series of pyrimido- and tetrahydropyrazino[2,1-f]purinediones showed that these compounds have significant affinities for adenosine receptors (ARs). The 1,3-dibutyl derivative demonstrated potent A1 AR antagonist activity, indicating selectivity towards AR subtypes. Docking experiments provided insights into the binding modes and the structural basis for the observed selectivity and affinities at different AR subtypes and species (Szymańska et al., 2016).

Anti-inflammatory Activity

Kaminski et al. (1989) synthesized a series of substituted analogs based on the pyrimidopurinedione ring system, which exhibited anti-inflammatory activity in the adjuvant-induced arthritis rat model. This study compared the activity of pyrimidopurinediones with their oxo congeners, suggesting comparable potency levels to naproxen and highlighted their potential as anti-inflammatory agents without the gastric ulcer or ocular toxicity side effects associated with the oxo series (Kaminski et al., 1989).

Structural Analysis

Wang et al. (2011) conducted a crystal structure analysis of a similar compound, which revealed the presence of three six-membered rings with diverse conformations. This study provided valuable insights into the structural characteristics and potential intermolecular interactions within crystals, suggesting implications for the compound's reactivity and stability (Wang et al., 2011).

Analgesic Activity

Zygmunt et al. (2015) investigated a series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties for their analgesic properties. Several compounds displayed significant analgesic and anti-inflammatory effects, with some being more active than the reference drug acetylic acid. This study underscores the potential of purine derivatives as novel analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Propriétés

IUPAC Name |

9-(4-butylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O3/c1-5-6-7-17-8-10-18(11-9-17)27-14-16(2)15-28-19-20(24-22(27)28)25(3)23(30)26(21(19)29)12-13-31-4/h8-11,16H,5-7,12-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTMYEPALLNVAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

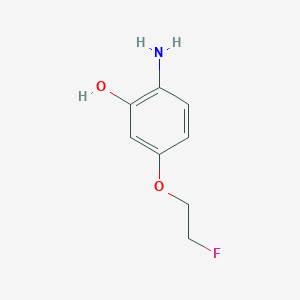

![8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2537519.png)

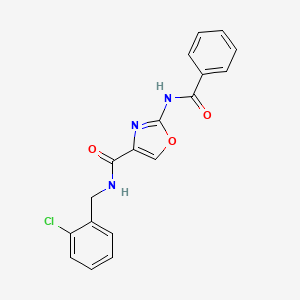

![(2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B2537521.png)

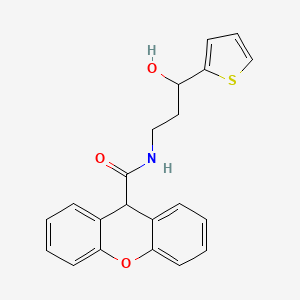

![6-hydroxy-1-methyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2537522.png)

![3-(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile](/img/structure/B2537533.png)